molecular formula C9H14N2O B13254914 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal

Cat. No.: B13254914
M. Wt: 166.22 g/mol
InChI Key: YEVQPDMKYOKCAV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal ( 1934553-09-9) is a high-purity chemical building block offered for research and development purposes . This compound, with the molecular formula C9H14N2O and a molecular weight of 166.22, belongs to a class of pyrazole-containing aldehydes that are valuable intermediates in organic synthesis . The presence of both a reactive aldehyde group and a protected 1-methylpyrazole moiety in a single, branched-chain structure makes it a versatile scaffold for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research. While specific applications for this exact compound are not detailed in the literature, analogous pyrazole derivatives are widely recognized for their role in the synthesis of potential pharmaceutical candidates and other specialty chemicals . As with all compounds of this nature, proper handling procedures should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal

InChI

InChI=1S/C9H14N2O/c1-9(2,7-12)6-8-4-5-11(3)10-8/h4-5,7H,6H2,1-3H3

InChI Key

YEVQPDMKYOKCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C=C1)C)C=O

Origin of Product

United States

Preparation Methods

Common Synthetic Route

A widely reported method involves the reaction of 1-methyl-1H-pyrazole with 2,2-dimethylpropanal under acidic catalysis to form the desired aldehyde-substituted pyrazole (EvitaChem, 2025). The general steps are:

  • Reagent Preparation: Dissolve 1-methyl-1H-pyrazole in an appropriate solvent.
  • Reaction Setup: Add 2,2-dimethylpropanal and an acid catalyst (e.g., p-toluenesulfonic acid or Lewis acids).
  • Reaction Conditions: Optimize temperature (typically ambient to mild heating), reaction time, and reagent concentrations to maximize yield and purity.
  • Workup: Quench the reaction, extract, and purify by chromatography or recrystallization.

This method leverages the electrophilic nature of the aldehyde and the nucleophilic character of the pyrazole ring to form a carbon–carbon bond at the 3-position.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1 1-Methyl-1H-pyrazole (1 equiv), 2,2-dimethylpropanal (1.2 equiv), acid catalyst (e.g., p-TsOH, 0.1 equiv), solvent (e.g., dichloromethane) Mix reagents under inert atmosphere, stir at room temperature or mild heat (25–50 °C) for 12–24 hours Yields typically range from 60–85% depending on optimization
2 Quench with aqueous base, extract organic layer Separation of product from reaction mixture Purification by column chromatography or recrystallization
3 Characterization by NMR, IR, and MS Confirm structure and purity High purity (>95%) achievable with optimized conditions

This procedure is adapted from EvitaChem’s product synthesis outline and standard organic synthesis protocols.

Analytical Data and Research Results

  • NMR Spectroscopy: Characteristic aldehyde proton signal appears around 9.5–10 ppm (singlet), confirming aldehyde presence. Pyrazole ring protons resonate typically between 6.0–8.5 ppm. The methyl group on nitrogen shows a singlet near 3.8 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal confirms molecular weight.
  • Purity: High-performance liquid chromatography (HPLC) analysis shows purity >95% after purification.

Comparative Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Direct condensation of 1-methyl-1H-pyrazole with 2,2-dimethylpropanal 1-Methyl-1H-pyrazole, 2,2-dimethylpropanal Acid catalyst, mild heat 60–85 Simple, straightforward Requires optimization for regioselectivity
Hydrazone cyclization of α,β-unsaturated carbonyls α,β-unsaturated carbonyl compounds, hydrazine derivatives Microwave irradiation, solvent-free Moderate to high Rapid, solvent-free May require specialized equipment
Vilsmeier–Haack formylation on pyrazole derivatives Preformed pyrazole DMF/POCl3 Moderate Good for formylation Possible side reactions, harsh reagents

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Aldehydes and Derivatives

The pyrazole ring is a common feature in bioactive and functional molecules. Below is a comparative analysis with selected analogs:

Compound Structure Key Features Applications/Findings
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal C₁₀H₁₆N₂O: Propanal backbone with dimethyl and pyrazole substituents Limited direct data; inferred stability from dimethyl groups and reactivity from aldehyde. Potential fragrance precursor; lacks published bioactivity studies.
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole linked to thiophene via ketone bridge; amino, cyano, and hydroxy groups Higher polarity due to multiple functional groups; molecular weight = 306.3 g/mol. Antimicrobial activity reported; synthesized via condensation with malononitrile .
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative (7b) Ethyl ester replaces cyano group in 7a; molecular weight = 353.4 g/mol Improved solubility in organic solvents compared to 7a. Moderate antifungal activity; synthesized using ethyl cyanoacetate .

Key Observations :

  • Functional Group Influence: The absence of polar groups (e.g., amino, cyano) in 2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal likely reduces its water solubility compared to 7a and 7b. Its aldehyde group may confer higher volatility, making it suitable for vapor-phase applications in fragrances.
  • Synthetic Pathways : Unlike 7a and 7b, which are synthesized via multicomponent reactions involving sulfur and nitriles , the target compound’s synthesis might involve alkylation of pyrazole followed by aldehyde functionalization, though explicit protocols are undocumented.
  • Bioactivity Gap : While 7a and 7b exhibit antimicrobial properties , the biological activity of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal remains unexplored, highlighting a research gap.
Comparison with Non-Pyrazole Aldehydes
  • Citronellal (C₁₀H₁₈O): A terpene aldehyde with a citrus aroma. Unlike the target compound, citronellal lacks heterocyclic rings but shares comparable volatility. The pyrazole in the target may enhance chemical stability under oxidative conditions.
  • Cinnamaldehyde (C₉H₈O): Aromatic aldehyde with a phenyl group. The target compound’s aliphatic backbone and pyrazole substituent may result in a less intense but more nuanced odor profile.

Biological Activity

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

PropertyValue
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
IUPAC Name 2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal
InChI Key BYMJATBVKWJSPI-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=CN(N=C1)C)C=O

Synthesis

The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal typically involves the reaction of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. Common synthetic routes include:

  • Grignard Reagent Method : Reacting 1-methyl-1H-pyrazole with a Grignard reagent followed by oxidation.
  • Multicomponent Reactions (MCRs) : These have been highlighted for their efficiency in synthesizing complex structures with potential biological activity .

Antimicrobial Activity

Research indicates that compounds related to 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal exhibit significant antimicrobial properties. For instance:

  • A study evaluated various pyrazole derivatives against bacterial strains and fungi, revealing promising antimicrobial effects .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Mechanistic studies suggest that it may inhibit pathways involved in inflammation, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent investigations have focused on the anticancer properties of pyrazole derivatives:

  • A derivative demonstrated an IC50 value of 19.70±0.89μM19.70\pm 0.89\,\mu M against cancer cell lines comparable to standard drugs like etoposide .
  • Another study reported that a related compound exhibited potent antiproliferative activity against human tumor cell lines with GI50 values as low as 0.299μM0.299\,\mu M .

Study 1: Antimicrobial Efficacy

A study conducted by Mali et al. (2021) synthesized several pyrazole derivatives through MCRs and assessed their antimicrobial efficacy against five strains of bacteria and fungi. The results indicated that certain derivatives had a high yield and effective antimicrobial activity within a short reaction time .

Study 2: Anticancer Properties

In a comparative analysis of various synthesized compounds, one derivative of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal was tested for its anticancer properties against multiple cell lines (A549, HeLa, HepG2). The compound showed significant cytotoxicity with an IC50 value of 0.0517μM0.0517\,\mu M, illustrating its potential as an effective anticancer agent .

The biological activity of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is believed to stem from its interaction with various molecular targets:

  • The pyrazole ring can modulate enzyme activities and receptor interactions.
  • It may inhibit key signaling pathways involved in cellular proliferation and inflammation.

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